molecular formula C12H8ClF2NO2S2 B6642987 1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole

1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole

Cat. No. B6642987
M. Wt: 335.8 g/mol
InChI Key: DUXXEXJPPOIOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed in recent years and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole is not fully understood. However, it is believed to inhibit the activity of enzymes involved in cell proliferation and survival, particularly in cancer cells. It may also induce apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase and cyclin-dependent kinases. It has also been found to reduce the levels of pro-inflammatory cytokines and reactive oxygen species. In animal studies, it has been found to reduce tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole in lab experiments is its potential as a therapeutic agent for cancer. It has shown promising results in inhibiting the growth of various cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. Additionally, more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole. One direction is to further investigate its mechanism of action to better understand how it inhibits the growth of cancer cells. Another direction is to study its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, more studies are needed to determine its safety and efficacy in humans, which could lead to the development of new cancer treatments.

Synthesis Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole involves the reaction of 5-chlorothiophene-2-sulfonamide with 4,6-difluoro-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dimethylformamide. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4,6-difluoro-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO2S2/c13-11-1-2-12(19-11)20(17,18)16-4-3-8-9(15)5-7(14)6-10(8)16/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXEXJPPOIOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C(=CC(=C2)F)F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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